3-Cyclopropyl-2-ethoxypyridin-4-amine

Lipophilicity Drug-likeness Permeability

3-Cyclopropyl-2-ethoxypyridin-4-amine (CAS 1823362-71-5) is a crucial ethoxy reference point for PDE4 inhibitor SAR programs. Its unique combination of C2-ethoxy and C3-cyclopropyl groups on a 4-aminopyridine core provides a distinct lipophilicity (XLogP3 1.8) and conformational profile not replicated by methoxy or des-cyclopropyl analogs. With >98% commercial purity and a fragment-like MW of 178.23 g/mol, it is ready for direct use in fragment screening and parallel diversification via the C4 amine. Ensure your lead optimization studies benefit from this calibrated probe molecule.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13906399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-ethoxypyridin-4-amine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC1=NC=CC(=C1C2CC2)N
InChIInChI=1S/C10H14N2O/c1-2-13-10-9(7-3-4-7)8(11)5-6-12-10/h5-7H,2-4H2,1H3,(H2,11,12)
InChIKeyOPPIMNLHCDTRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-2-ethoxypyridin-4-amine – Physicochemical Identity and Structural Classification


3-Cyclopropyl-2-ethoxypyridin-4-amine (CAS 1823362-71-5, PubChem CID 130133333, synonym WLZ2916) is a 2,3-disubstituted pyridin-4-amine derivative with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g·mol⁻¹ [1]. The compound features three distinguishing substituents on the pyridine core: an ethoxy group at the C2 position, a cyclopropyl ring at the C3 position, and a primary amine at the C4 position . Its computed physicochemical descriptors — XLogP3 of 1.8, topological polar surface area (TPSA) of 48.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds — place it within the property space associated with oral bioavailability and CNS-appropriate permeability [1]. The compound belongs to a scaffold class (2,3-disubstituted pyridin-4-amines) that has been systematically explored as phosphodiesterase 4 (PDE4) inhibitors and kinase inhibitor intermediates in medicinal chemistry programs [2].

Why 3-Cyclopropyl-2-ethoxypyridin-4-amine Cannot Be Replaced by Its Methoxy or Des-Cyclopropyl Analogs


The simultaneous presence of a C3-cyclopropyl substituent and a C2-ethoxy group on the pyridin-4-amine core generates a property profile that is not reproduced by either the methoxy analog (3-cyclopropyl-2-methoxypyridin-4-amine, CAS 1823346-55-9) or the des-cyclopropyl analog (2-ethoxypyridin-4-amine, CAS 89943-12-4). The ethoxy→methoxy substitution reduces XLogP3 by 0.4 units (from 1.8 to 1.4) and eliminates one rotatable bond, altering both lipophilicity-driven membrane partitioning and conformational flexibility [1][2]. Removal of the cyclopropyl group drops XLogP3 to 1.3 and reduces the heavy atom count from 13 to 10, fundamentally changing the steric and electronic environment around the pyridine ring — a region critical for π-stacking interactions with aromatic residues in enzyme binding pockets [1][3]. Published structure–activity relationship (SAR) campaigns on 2,3-disubstituted pyridines confirm that substituent identity at both the C2 and C3 positions directly modulates PDE4 inhibitory potency, with alkoxy chain length and cycloalkyl bulk each contributing independently to target engagement [4]. Consequently, generic substitution with either analog would yield a molecule with measurably different physicochemical and, by class-level inference, pharmacological properties.

Quantitative Differentiation Evidence for 3-Cyclopropyl-2-ethoxypyridin-4-amine Versus Closest Structural Analogs


XLogP3 Lipophilicity Head-to-Head: Ethoxy Confers +0.4 ΔlogP Over Methoxy Analog

The target compound (3-cyclopropyl-2-ethoxypyridin-4-amine) exhibits a computed XLogP3 of 1.8, compared with 1.4 for the direct methoxy analog (3-cyclopropyl-2-methoxypyridin-4-amine) and 1.3 for the des-cyclopropyl analog (2-ethoxypyridin-4-amine) [1][2][3]. The +0.4 logP increment conferred by the ethoxy-for-methoxy substitution represents a ~2.5-fold increase in theoretical octanol–water partition coefficient, which is expected to enhance passive membrane permeability while remaining below the lipophilicity threshold (XLogP3 > 3) commonly associated with poor solubility and increased promiscuity risk [1][2].

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count: Extra Conformational Degree of Freedom Relative to Methoxy and Des-Cyclopropyl Analogs

The target compound possesses three rotatable bonds (ethoxy ethyl rotation + C2–O + C3–cyclopropyl), compared with two rotatable bonds for both the methoxy analog and the des-cyclopropyl analog [1][2][3]. The additional rotatable bond arises from the ethyl segment of the ethoxy group, which provides an extra dihedral degree of freedom that the methoxy group lacks [1][2]. This difference may influence the entropic cost of binding, as each freely rotatable bond frozen upon target engagement carries an estimated entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ [4].

Conformational flexibility Molecular recognition Entropic penalty

Identical TPSA with Differentiated Lipophilicity: Decoupled Polarity–Permeability Optimization

All three compounds — the target, its methoxy analog, and its des-cyclopropyl analog — share an identical computed TPSA of 48.1 Ų, arising from the same set of heteroatom contributors (pyridine nitrogen, ethoxy/methoxy oxygen, primary amine) [1][2][3]. In contrast, XLogP3 values diverge across the series (1.8, 1.4, and 1.3 respectively), and heavy atom counts range from 10 (des-cyclopropyl) to 12 (methoxy) to 13 (target) [1][2][3]. This means the target compound achieves higher lipophilicity without increasing polar surface area — a property combination that is typically favorable for balancing passive permeability against aqueous solubility and off-target binding [4].

TPSA Polarity Permeability-selectivity balance

Cyclopropyl Substituent at C3: Class-Level Evidence for Metabolic Stability and Target Binding Enhancement

The C3-cyclopropyl substituent on the pyridine ring is a recognized structural motif for enhancing metabolic stability and modulating target binding conformation in heterocyclic kinase and PDE4 inhibitor programs [1][2]. In the 2,3-disubstituted pyridine PDE4 inhibitor series reported by Kawasaki et al. (2014), the nature of substituents at the C2 and C3 positions was critical: modification of the alkoxy chain length and cycloalkyl substituent identity directly affected PDE4 inhibitory potency, with lead compound 2 (a 2,3-disubstituted pyridine bearing a cyanopropoxy moiety) exhibiting an IC₅₀ of 104 nM [2]. Although direct PDE4 IC₅₀ data for the target compound have not been reported in the peer-reviewed literature, the presence of the cyclopropyl group at C3 distinguishes it from the des-cyclopropyl analog (which lacks this substituent entirely) and is expected, by class-level SAR inference, to confer differential binding interactions with hydrophobic enzyme pockets and resistance to CYP450-mediated oxidation at the benzylic position [1][3].

Metabolic stability Cyclopropyl effect Kinase/PDE4 scaffold

Commercial Availability and Purity Benchmarking: >98% Purity with Certificate of Analysis

The target compound is commercially available from specialty chemical suppliers with documented purity exceeding 98% and provision of a Certificate of Analysis (CoA) upon request . In contrast, the methoxy analog (CAS 1823346-55-9) is listed at 97% purity from alternative suppliers, and the des-cyclopropyl analog (CAS 89943-12-4) is commonly available at ≥95% purity [1]. For research programs requiring high-purity starting material — particularly in SAR-by-catalog or fragment-based screening where impurity profiles can generate false positives — the >98% purity specification reduces the risk of assay interference from synthetic byproducts.

Purity Procurement Quality assurance

Recommended Application Scenarios for 3-Cyclopropyl-2-ethoxypyridin-4-amine Based on Quantitative Differentiation Evidence


PDE4 Inhibitor Lead Optimization: Scaffold Exploration Requiring Intermediate Lipophilicity (XLogP3 1.8)

In PDE4 inhibitor programs based on the 2,3-disubstituted pyridine scaffold, the target compound provides an XLogP3 of 1.8 — intermediate between the methoxy analog (1.4) and more lipophilic variants — making it a suitable candidate for optimizing the permeability–solubility balance without altering TPSA (48.1 Ų across all analogs) [1]. The class-level SAR precedent from Kawasaki et al. (2014), where a related 2,3-disubstituted pyridine achieved an IC₅₀ of 104 nM against PDE4, supports the scaffold's viability for this target [2].

Fragment-Based Drug Discovery (FBDD): Cyclopropyl-Containing Fragment with Defined Physicochemical Vector

With a heavy atom count of 13 and molecular weight of 178.23 g·mol⁻¹, the compound falls within fragment-like property space (MW < 300, heavy atom count ≤ 18) [1]. The cyclopropyl group at C3 provides a well-characterized vector for structure-based elaboration, while the ethoxy group at C2 offers a differentiated lipophilicity handle compared with methoxy-containing fragment libraries [1][2]. Its >98% commercial purity supports direct use in fragment screening campaigns without additional purification .

Kinase Inhibitor Intermediate: Functionalized Pyridin-4-amine Core for Parallel SAR

The 4-aminopyridine core with orthogonal functionality at C2 (ethoxy) and C3 (cyclopropyl) enables parallel diversification strategies — the C4 amine can be elaborated via amide coupling, reductive amination, or Buchwald–Hartwig arylation, while the cyclopropyl and ethoxy groups remain as fixed SAR probes [1]. This regiochemical arrangement is distinct from more common 2-amino or 3-amino pyridine building blocks and may access kinase hinge-binding geometries not available with alternative regioisomers [2].

Physicochemical Property Benchmarking: Reference Compound for Alkoxy Chain Length SAR Studies

The target compound serves as the ethoxy reference point in an alkoxy chain-length series (methoxy → ethoxy → propoxy) for systematic evaluation of lipophilicity-driven property changes at constant TPSA [1][2]. The ΔXLogP3 of +0.4 per methylene unit provides a calibrated step size for assessing the impact of incremental lipophilicity on cellular permeability, metabolic stability, and off-target promiscuity in lead optimization programs [1].

Quote Request

Request a Quote for 3-Cyclopropyl-2-ethoxypyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.